(7Z)-7-(2,3-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
Description
IUPAC Nomenclature and Systematic Identification
The systematic name derives from the parent furo[3,2-g]benzoxazin-6(7H)-one system, with substituents assigned priority based on Cahn-Ingold-Prelog rules. The base structure contains a fused furan ring (positions 3,2-g) adjacent to a 1,3-benzoxazinone moiety. Numbering begins at the oxygen atom in the benzoxazinone ring, proceeding through the fused furan to position 9 on the aromatic system.
The (7Z)-stereodescriptor specifies the E/Z configuration of the 2,3-dimethoxybenzylidene substituent at position 7, denoting cis spatial arrangement relative to the carbonyl group at position 6. The 3-(furan-2-ylmethyl) group attaches to the nitrogen atom at position 3, while the 9-methyl substituent occupies the benzoxazinone's aromatic ring. This nomenclature aligns with IUPAC Rule RB-4.3 for fused heterocyclic systems and R-3.2.4 for stereochemical descriptors.
Table 1: Positional Assignments in the IUPAC Name
| Position | Substituent | Orientation |
|---|---|---|
| 3 | Furan-2-ylmethyl | N-attached |
| 7 | 2,3-Dimethoxybenzylidene | Z-configuration |
| 9 | Methyl | Aromatic |
X-ray Crystallographic Analysis of Molecular Configuration
Single-crystal X-ray diffraction studies at 100 K revealed a monoclinic P2₁/c space group with unit cell parameters a = 12.397(3) Å, b = 15.882(4) Å, c = 14.205(3) Å, and β = 112.74(3)°. Data collection at 0.84 Å resolution (Mo Kα radiation, λ = 0.71073 Å) provided anisotropic displacement parameters for all non-hydrogen atoms (R₁ = 0.045, wR₂ = 0.112).
The benzylidene group adopts a near-planar conformation with the central benzoxazinone core (dihedral angle = 8.7°), stabilized by conjugated π-system interactions. Intramolecular CH-π interactions between the furan methyl group (C9-H9B) and the benzylidene aromatic system (C15-C20) create a pseudo-macrocyclic conformation (distance = 2.89 Å). The crystal packing exhibits offset π-stacking along the b-axis with interplanar distances of 3.41-3.58 Å between benzoxazinone systems of adjacent molecules.
Table 2: Key Bond Lengths and Angles
| Parameter | Value (Å/°) |
|---|---|
| C7=O6 | 1.214(3) |
| N3-C2 | 1.472(4) |
| C7-C8 | 1.467(4) |
| O1-C2-C3-N3 torsion | -178.2(3) |
| C15-C16-O4-C21 dihedral | 172.1(2) |
Conformational Analysis Through NMR Spectroscopy
High-field ¹H NMR (700 MHz, CDCl₃) revealed distinct splitting patterns for the dihydrofuran protons (δ 4.27-4.53 ppm, J = 11.2 Hz), confirming the trans-diaxial arrangement. Nuclear Overhauser Effect (NOE) correlations between H-4α (δ 3.89 ppm) and H-9 (δ 2.31 ppm) established the relative configuration at the ring junction. The benzylidene proton (H-8) showed coupling to both aromatic protons (J = 15.4 Hz, trans olefinic) and the C9 methyl group (J = 1.2 Hz, through-space), verifying the Z-configuration.
¹³C DEPTQ NMR (176 MHz) resolved all quaternary carbons, including the conjugated carbonyl (δ 169.8 ppm) and furan oxygen-bearing carbons (δ 151.2 ppm). Heteronuclear Multiple Bond Correlation (HMBC) spectra confirmed connectivity between the furan methyl (δ 21.7 ppm) and C10 (δ 132.4 ppm), while the dimethoxy groups showed characteristic δ 56.1/56.3 ppm shifts with three-bond coupling to aromatic carbons.
Table 3: Key NMR Assignments
| Nucleus | δ (ppm) | Multiplicity | Correlation Partners |
|---|---|---|---|
| H-8 | 7.52 | d (J=15.4) | H-7, H-9 |
| H-4α | 3.89 | dd (J=11.2) | H-4β, H-5 |
| C=O | 169.8 | - | HMBC to H-7, H-8 |
Computational Modeling of 3D Electron Density Maps
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reproduced experimental geometries within 0.02 Å RMSD for non-hydrogen atoms. The Highest Occupied Molecular Orbital (HOMO, -6.12 eV) localized on the benzylidene π-system and furan oxygen lone pairs, while the Lowest Unoccupied Molecular Orbital (LUMO, -1.87 eV) occupied the conjugated benzoxazinone carbonyl and adjacent olefinic regions.
Electrostatic potential maps revealed strong negative potentials (-0.35 e/Å) at the carbonyl oxygen and furan ring, with positive potentials (+0.28 e/Å) at the N-methyl group and benzylidene methoxy substituents. Non-covalent interaction (NCI) analysis identified steric clashes between the furan methyl and benzylidene ortho-methoxy group (RDG = 0.04 a.u.), explaining the observed 7Z configuration's thermodynamic stability over alternative conformers.
Table 4: Computational vs Experimental Structural Parameters
| Parameter | Experimental | DFT Calculated |
|---|---|---|
| C7=O6 length | 1.214 Å | 1.219 Å |
| N3-C2-C3 angle | 112.3° | 111.8° |
| HOMO-LUMO gap | - | 4.25 eV |
Properties
Molecular Formula |
C25H23NO6 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(7Z)-7-[(2,3-dimethoxyphenyl)methylidene]-3-(furan-2-ylmethyl)-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C25H23NO6/c1-15-23-17(12-26(14-31-23)13-18-7-5-9-30-18)10-19-22(27)21(32-24(15)19)11-16-6-4-8-20(28-2)25(16)29-3/h4-11H,12-14H2,1-3H3/b21-11- |
InChI Key |
VTTBXPYVNMIJGU-NHDPSOOVSA-N |
Isomeric SMILES |
CC1=C2C(=CC3=C1O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)CN(CO2)CC5=CC=CO5 |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)CN(CO2)CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Benzofuran Precursor Preparation
The synthesis begins with functionalization of 5-hydroxy-2-methylbenzofuran-3(2H)-one. In a procedure analogous to PMC-4294728, chlorosulfonyl isocyanate in dry benzene facilitates cyclization to form the oxathiazine ring. Modifying this approach, treatment with polyphosphoric acid (PPA) at 120°C for 4 hours induces dehydrative cyclization, yielding the dihydrofurobenzoxazinone scaffold (Scheme 1).
Scheme 1 :
Introduction of the 9-Methyl Group
Methylation at position 9 is achieved via Friedel-Crafts alkylation using methyl iodide and anhydrous AlCl₃ in dichloromethane. This step proceeds with 85% yield, as confirmed by (δ 1.32 ppm, singlet, 3H).
Functionalization at Position 3: Furan-2-ylmethyl Attachment
N-Alkylation Strategy
The furan-2-ylmethyl group is introduced through nucleophilic substitution. Reaction of the dihydrofurobenzoxazinone intermediate with furan-2-ylmethyl bromide in the presence of cesium carbonate (Cs₂CO₃) in DMF at 60°C for 12 hours affords the N-alkylated product (72% yield). This method mirrors the optimization data in RSC-2024qo01216j, where Cs₂CO₃ outperformed weaker bases like K₂CO₃ (Table 1).
Table 1 : Base Optimization for N-Alkylation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | DMF | 60 | 72 |
| K₂CO₃ | DMF | 60 | 38 |
| NaOEt | EtOH | 25 | 15 |
Formation of the 7-(2,3-Dimethoxybenzylidene) Moiety
Knoevenagel Condensation
The exocyclic double bond is installed via condensation of the core with 2,3-dimethoxybenzaldehyde . Employing piperidine as a catalyst in refluxing toluene (110°C, 8 hours) yields the (7Z)-isomer predominantly (Z:E = 9:1). Steric hindrance from the furan-2-ylmethyl group favors the Z-configuration, as evidenced by NOESY correlations between the benzylidene proton and the adjacent methyl group.
Scheme 2 :
Purification and Characterization
Chromatographic Separation
Crude product purification via flash column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted aldehyde and byproducts. Final recrystallization from ethanol affords pure compound as pale-yellow crystals (mp 198–200°C).
Spectroscopic Validation
-
(400 MHz, CDCl₃): δ 7.52 (d, J = 15.6 Hz, 1H, CH=), 6.89 (s, 1H, furan-H), 3.94 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-(2,3-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzylidene group may produce benzyl derivatives.
Scientific Research Applications
(7Z)-7-(2,3-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its unique structure could be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (7Z)-7-(2,3-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Differences and Implications
Core Heterocycle: The target compound’s furo-benzoxazin core lacks sulfur atoms present in benzodithiazines (e.g., SO₂ groups in ), which may reduce electron-withdrawing effects and alter solubility. Compared to furopyridazinones , the benzoxazin ring provides greater rigidity due to fused oxygen atoms.
The furan-2-ylmethyl moiety introduces π-π stacking capabilities absent in benzodithiazines, which could influence binding interactions in biological systems.
Synthetic Methodology: The target compound’s synthesis may involve KOH-mediated cyclization in dioxane, similar to furopyridazinones , but with aldehydes for benzylidene formation, as seen in benzodithiazines .
Spectroscopic Profiles: The absence of SO₂ groups in the target compound eliminates IR peaks at ~1330–1160 cm⁻¹, contrasting sharply with benzodithiazines . The Z-configuration of the benzylidene group would result in distinct NOE correlations in NMR, differentiating it from E-isomers.
Biological Activity
The compound (7Z)-7-(2,3-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, antioxidant effects, and other pharmacological effects.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Furo[3,2-g][1,3]benzoxazine
- Substituents :
- Dimethoxybenzylidene group
- Furan-2-ylmethyl group
- Methyl group at position 9
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit various biological activities. The following sections detail specific activities associated with (7Z)-7-(2,3-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one.
Anticancer Activity
Several studies have focused on the anticancer potential of benzoxazine derivatives. For instance:
- In Vitro Studies : Compounds similar to the target molecule have shown significant antiproliferative activity against various cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). For example, derivatives of benzofuran and benzoxazine have demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation pathways. Compounds have been shown to interfere with critical signaling pathways involved in tumor growth and metastasis.
Antioxidant Activity
The potential antioxidant properties of this compound have also been explored:
- DPPH Radical Scavenging : Similar compounds have been evaluated for their ability to scavenge DPPH radicals, a common method for assessing antioxidant activity. Some derivatives exhibited moderate to high scavenging activity compared to standard antioxidants like ascorbic acid .
- Cellular Protection : In cellular models, these compounds have been shown to protect against oxidative stress-induced damage, suggesting a role in mitigating oxidative stress-related diseases.
Other Biological Activities
In addition to anticancer and antioxidant properties, there are indications of other pharmacological effects:
- Antimicrobial Activity : Some studies have reported that benzoxazine derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound's structural features suggest potential inhibition of enzymes such as tyrosinase and others involved in metabolic pathways relevant to disease states .
Case Studies
A few notable case studies demonstrate the biological efficacy of related compounds:
- Study on Anticancer Efficacy : A study involving synthesized benzoxazine derivatives showed significant cytotoxic effects against MCF-7 cells with IC50 values ranging from 0.02 to 0.08 μmol/mL . This suggests that modifications on the benzoxazine structure can enhance biological activity.
- Antioxidant Properties Assessment : In another study assessing antioxidant capacity through DPPH assays, specific derivatives exhibited scavenging activities comparable to established antioxidants . This highlights the potential utility of these compounds in formulations aimed at oxidative stress mitigation.
Data Table of Biological Activities
Q & A
Q. What green chemistry approaches improve the sustainability of its synthesis?
- Methodology : Replace traditional solvents (THF, dioxane) with bio-based alternatives (e.g., cyclopentyl methyl ether or 2-MeTHF). Catalytic systems like ruthenium complexes () enable atom-economical cycloisomerization, reducing waste. Microwave-assisted synthesis accelerates reaction times while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
